6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
The compound “6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic molecule that contains several functional groups and rings . It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The presence of a trifluoromethyl group (-CF3) and a chloro group (-Cl) on the pyridine ring adds to the complexity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyridine and pyrimidine rings would give the molecule a planar structure, while the trifluoromethyl and chloro groups would likely add to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present. The pyridine and pyrimidine rings could potentially undergo electrophilic substitution reactions, while the trifluoromethyl and chloro groups could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability . The pyridine and pyrimidine rings could also contribute to the compound’s aromaticity and stability .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Trifluoromethylated Compounds : Trifluoromethylated pyrido[2,3-d]pyrimidine derivatives, including those similar to the chemical , have been synthesized using various starting materials like 6-aminouracils and 5-aminopyrazoles. These compounds exhibit significant structural diversity and utility in chemical synthesis (Takahashi, Nagaoka, & Inoue, 2004).
- Crystal Structure Analysis : Studies on the crystal structure of related tetrahydropyrido[4,3-d]pyrimidine compounds have provided insights into their conformation and stability. Such analyses are crucial for understanding the chemical and physical properties of these compounds (Akkurt et al., 2015).
Biological and Pharmacological Research
- Antimicrobial Activity : Certain tetrahydropyrido[4,3-d]pyrimidines have been shown to exhibit significant antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
- Inhibitors of Gene Expression : Some pyrimidine derivatives have been identified as inhibitors of NF-kappaB and AP-1 gene expression. This indicates their potential use in research and treatment of diseases where these transcription factors play a crucial role (Palanki et al., 2000).
Materials Science and Optics
- Nonlinear Optical Properties : Studies have shown that pyrimidine derivatives have promising applications in the field of nonlinear optics (NLO), which is important for the development of new optical materials and technologies (Hussain et al., 2020).
Drug Design and Synthesis
- Synthesis of Novel Compounds : Research has been conducted on the synthesis of new pyrimidine compounds, including those structurally related to the chemical , which may have applications in drug design and pharmacology (Liu, 2013).
Analytical and Synthetic Methodologies
- Review of Synthetic Methodologies : Comprehensive reviews have been conducted on the chemical synthesis of pyrido[4,3-d]pyrimidines, exploring diverse methodologies and their applications in various fields, including pharmaceutical research (Elattar & Mert, 2016).
Future Directions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to act on a variety of targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting they may interact with multiple biochemical pathways .
Result of Action
Trifluoromethylpyridines and their derivatives are known to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines may suggest that they are stable under a variety of environmental conditions .
Properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4/c20-15-8-14(19(21,22)23)10-25-18(15)27-7-6-16-13(11-27)9-24-17(26-16)12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWLUNMSYLYYAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=C(N=C21)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117168 | |
Record name | 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydro-2-phenylpyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338979-39-8 | |
Record name | 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydro-2-phenylpyrido[4,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338979-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydro-2-phenylpyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.